molecular formula C26H26O52 B600628 Osajin 4'-methyl ether CAS No. 27762-88-5

Osajin 4'-methyl ether

Cat. No.: B600628
CAS No.: 27762-88-5
M. Wt: 1170.45
Attention: For research use only. Not for human or veterinary use.
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Description

Osajin 4'-methyl ether is a chemical derivative of the natural compound Osajin, which is isolated from the Osage orange plant ( Maclura pomifera ) . Recent scientific investigations have identified this compound as a molecule of interest for its potential role in melanogenesis . Early-stage research suggests it may act as an inhibitor of melanocyte activity, making it a valuable tool for researchers studying the biological pathways of skin pigmentation . The parent compound, Osajin, is characterized as light yellow crystals with a melting point of 189-193°C and is practically insoluble in water but very soluble in chloroform, ether, and acetone . Researchers can utilize this compound in vitro to explore its specific mechanism of action and its effects on melanin production and transfer. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

27762-88-5

Molecular Formula

C26H26O52

Molecular Weight

1170.45

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Osajin 4'-methyl ether has shown promise in several pharmacological contexts:

  • Antioxidant Activity : This compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. Research indicates that flavonoids, including Osajin derivatives, can reduce oxidative damage in cells .
  • Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory effects of flavonoids, suggesting that this compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Effects : this compound has been tested against various microbial strains, showing potential as an antimicrobial agent. Its efficacy against pathogens can be attributed to its ability to disrupt microbial cell membranes .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a natural pesticide:

  • Pesticidal Activity : Research indicates that certain flavonoids possess insecticidal properties. Osajin derivatives may be effective against specific pests while being less harmful to beneficial insects .
  • Plant Growth Promotion : Some studies suggest that flavonoid compounds can enhance plant growth and resistance to environmental stressors. This could position this compound as a biostimulant in sustainable agriculture practices .

Industrial Applications

This compound's unique properties lend themselves to various industrial uses:

  • Cosmetic Formulations : Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for incorporation into skincare products aimed at reducing signs of aging and improving skin health .
  • Food Preservation : The antimicrobial properties of this compound may also find applications in food preservation, helping to extend shelf life by inhibiting microbial growth in food products .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseEvidence Source
PharmacologicalAntioxidant activity
Anti-inflammatory effects
Antimicrobial effects
AgriculturalPesticidal activity
Plant growth promotion
IndustrialCosmetic formulations
Food preservation

Case Studies

  • Antioxidant Study : A study published in Current Neuropharmacology demonstrated that flavonoids like Osajin derivatives significantly reduced oxidative stress markers in vitro, indicating their potential therapeutic use in neurodegenerative diseases .
  • Pesticidal Efficacy : Research conducted on the insecticidal activity of flavonoids showed that Osajin derivatives effectively reduced pest populations in controlled agricultural settings without adversely affecting non-target species .
  • Cosmetic Applications : A formulation study indicated that incorporating this compound into skincare products enhanced their effectiveness in reducing inflammation and improving skin hydration levels compared to control formulations lacking this compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between Osajin 4'-methyl ether and related compounds:

Compound Core Structure Substituents Prenylation Source Plant
This compound Isoflavone 4'-OCH₃, 5-OH, 2,2-dimethylchromene Yes Hedysarum, Derris
Osajin Isoflavone 4'-OH, 5-OH, 2,2-dimethylchromene Yes Maclura pomifera
Pomiferin Isoflavone 4'-OH, 5-OH, 3-prenyl Yes Maclura pomifera
Scandenone Isoflavone 4'-OH, 5-OH, 3-isoprenyl Yes Maclura pomifera
Kaempferol-4'-methyl ether Flavonol 4'-OCH₃, 3-OH, 5-OH, 7-OH No Taxus chinensis
Naringenin-4'-methyl ether Dihydroflavonone 4'-OCH₃, 7-OH No Various medicinal plants

Key Observations :

  • Prenylation: this compound, osajin, pomiferin, and scandenone share prenyl or isoprenyl groups, which enhance lipophilicity and membrane interaction .
  • Methoxy vs.
Anticancer Mechanisms
  • Osajin: Induces apoptosis in nasopharyngeal carcinoma (NPC) cells via mitochondrial depolarization, caspase activation, and FasL upregulation . Reduces Bcl-2 expression and increases Bax/Bcl-2 ratio .
  • This compound: Limited direct data exist, but structural analogs like kaempferol-4'-methyl ether show reduced antioxidant activity compared to hydroxylated forms, suggesting methylation may attenuate certain bioactivities .
  • Scandenone/Auriculasin: Exhibit tubulin inhibition and cytotoxicity, but comparative studies with this compound are lacking .
Antibacterial and Antioxidant Effects
  • Osajin : Inhibits S. aureus biofilm formation and demonstrates antioxidant properties .

Preparation Methods

Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) serves as a robust methylating agent under alkaline conditions. In a protocol adapted from large-scale flavonoid derivatization studies, osajin is dissolved in anhydrous acetone and treated with DMS in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism , where the alkoxide ion generated from osajin’s 4'-hydroxyl group attacks the electrophilic methyl group of DMS.

Reaction Conditions :

  • Solvent : Anhydrous acetone

  • Temperature : Reflux (~56°C)

  • Duration : 4–6 hours

  • Molar Ratio : Osajin:DMS:K₂CO₃ = 1:1.2:2

Yield : 72–78% after purification.
Advantages : High selectivity for the 4'-position due to steric and electronic effects; scalability for industrial production.

Nucleophilic Substitution with Methyl Iodide

Methyl iodide (CH₃I) offers an alternative route, particularly in laboratory settings. This method employs a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to stabilize the transition state during methylation. The reaction is facilitated by a mild base, such as sodium hydride (NaH), which deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

Reaction Conditions :

  • Solvent : DMSO

  • Temperature : 60–70°C

  • Duration : 8–12 hours

  • Molar Ratio : Osajin:CH₃I:NaH = 1:1.5:1.5

Yield : 65–70% after chromatography.
Challenges : Longer reaction times and sensitivity to moisture compared to DMS-based methods.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness, yield, and purity. A hybrid approach combining DMS and phase-transfer catalysis (PTC) has been optimized for kilogram-scale production. Tetrabutylammonium bromide (TBAB) is employed as a PTC agent, enabling reactions in aqueous-organic biphasic systems.

Optimized Parameters :

  • Catalyst : TBAB (0.1 eq)

  • Solvent System : Toluene-water (3:1 v/v)

  • Temperature : 80°C

  • Yield : 85–88% with >95% purity.

Purification and Characterization

Crude this compound is purified via recrystallization or column chromatography . Recrystallization from ethanol-water mixtures (7:3 v/v) yields high-purity crystals, while silica gel chromatography with chloroform-methanol gradients (9:1 to 4:1) resolves closely related byproducts.

Structural Confirmation :

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 7.84 (s, 1H, H-2), 3.89 (s, 3H, OCH₃), 1.45 (s, 6H, gem-dimethyl).

    • ¹³C NMR : δ 180.1 (C-4), 152.3 (C-2), 77.8 (C-2'').

  • Mass Spectrometry :

    • HR-FABMS : m/z 435.1818 [M+H]⁺ (calc. 435.1808 for C₂₆H₂₇O₆).

Comparative Analysis of Methods

Parameter Dimethyl Sulfate Method Methyl Iodide Method
Yield 72–78%65–70%
Reaction Time 4–6 hours8–12 hours
Scalability IndustrialLaboratory
Cost LowHigh
Byproducts MinimalModerate

The DMS method excels in efficiency and cost, making it preferable for large-scale applications. Conversely, the CH₃I route offers finer control for research-scale syntheses requiring precise functionalization.

Mechanistic Insights

Both methods proceed through deprotonation-methylation sequences. In the DMS pathway, the bulkier sulfate leaving group facilitates a smoother transition state, reducing energy barriers compared to iodide’s slower departure. Quantum mechanical calculations suggest that the 4'-hydroxyl’s acidity (pKa ~10) is sufficiently lowered in aprotic media, enhancing nucleophilicity .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and structurally characterizing Osajin 4'-methyl ether?

  • Methodological Answer : Synthesis should follow established protocols for prenylated isoflavones, involving precursor-directed biosynthesis or semi-synthetic approaches. Structural confirmation requires spectroscopic techniques such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). For purity assessment, use HPLC with UV/Vis detection (λ = 280 nm). Ensure reproducibility by documenting reaction conditions (solvent, temperature, catalysts) and comparing spectral data to literature values .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s antitumor activity?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT or Trypan Blue exclusion) using human cancer cell lines (e.g., nasopharyngeal carcinoma, as in ). Follow with apoptosis-specific markers:

  • DNA fragmentation : Gel electrophoresis or TUNEL assay.
  • Caspase activation : Fluorometric assays for caspases-3, -8, and -9 (see ).
  • Mitochondrial membrane potential : Use JC-1 dye or MitoCapture™ kits .

Advanced Research Questions

Q. How can researchers dissect the involvement of multiple apoptotic pathways (e.g., mitochondrial, ER stress, death receptor) in this compound’s mechanism?

  • Methodological Answer :

  • Pathway inhibition : Employ siRNA knockdown of key proteins (e.g., FasL, Bax, GRP78) to isolate pathway contributions.
  • Caspase activity profiling : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3) and compare inhibition with pan-caspase inhibitors like Z-VAD-FMK.
  • Western blotting : Track cytochrome c release, Bcl-2/Bax ratios, and ER stress markers (e.g., CHOP). Validate findings with mitochondrial isolation and subcellular fractionation .

Q. How should contradictory data on this compound’s efficacy across cell lines be analyzed?

  • Methodological Answer :

  • Experimental replication : Repeat assays ≥3 times under standardized conditions (cell density, serum concentration, incubation time).
  • Contextual variables : Account for cell line heterogeneity (e.g., p53 status, baseline apoptosis resistance).
  • Meta-analysis : Compare results with published datasets using tools like PRISMA guidelines. Address discrepancies through dose-response curves and synergy studies with known chemotherapeutics .

Q. What strategies ensure ethical integrity when using human-derived cell lines to study this compound?

  • Methodological Answer :

  • Data provenance : Verify cell line authenticity via STR profiling to avoid misidentification (e.g., HeLa contamination).
  • Data handling : Anonymize sensitive metadata and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) using repositories like Chemotion or RADAR4Chem.
  • Compliance : Follow institutional review board (IRB) protocols for secondary use of cell lines, even if exempt from full approval .

Experimental Design & Data Management

Q. How can researchers optimize experimental design for studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • In vivo models : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodents, collecting plasma samples at 0, 1, 3, 6, 12, and 24 hours post-administration.
  • Analytical methods : Quantify compound levels via LC-MS/MS with deuterated internal standards.
  • Statistical power : Calculate sample size using tools like G*Power to ensure significance (α = 0.05, β = 0.2) .

Q. What practices enhance the reproducibility of this compound’s bioactivity studies?

  • Methodological Answer :

  • Detailed protocols : Document batch-to-batch variability in compound purity (e.g., HPLC traces).
  • Positive controls : Include known apoptosis inducers (e.g., staurosporine) and solvent controls (e.g., DMSO).
  • Open science : Share raw data (e.g., flow cytometry FCS files) in public repositories and provide step-by-step protocols in supplementary materials .

Data Interpretation & Publication

Q. How should researchers contextualize this compound’s apoptotic effects within existing literature?

  • Methodological Answer :

  • Comparative analysis : Use systematic reviews to compare potency (IC₅₀ values) against structurally similar isoflavones (e.g., genistein).
  • Mechanistic overlap : Highlight novel pathways (e.g., ER stress via GRP78 suppression) and contrast with prior studies on Osajin’s parent compound.
  • Visual aids : Create pathway diagrams (e.g., using BioRender) to illustrate multi-target effects .

Q. What are best practices for addressing study limitations in publications on this compound?

  • Methodological Answer :

  • Transparency : Disclose limitations such as in vitro-to-in vivo extrapolation challenges or off-target effects observed in high-throughput screens.
  • Mitigation plans : Propose follow-up studies (e.g., xenograft models, CRISPR screens) to address gaps.
  • Balanced discussion : Differentiate speculative conclusions from data-supported claims to avoid overinterpretation .

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